4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid
Description
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety
Properties
CAS No. |
112230-82-7 |
|---|---|
Molecular Formula |
C14H16O5 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17) |
InChI Key |
BCDGIRPFIVUJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as KMnO4 or CrO3.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a saturated butanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
Phenylbutenoic acids: Compounds with similar butenoic acid moieties but different aromatic groups.
Meldrum’s acid: A compound with similar reactivity due to its dicarbonyl structure.
Uniqueness
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
